![molecular formula C18H17NO3 B5820628 3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide](/img/structure/B5820628.png)
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MDMAI or N-methyl-3,4-methylenedioxyamphetamine-indole. It belongs to the class of phenethylamines and is structurally similar to the drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, MDMAI is not used as a recreational drug and is primarily studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of MDMAI is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It also has affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cognition.
Biochemical and physiological effects:
MDMAI has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria, increased sociability, and empathy. It has also been shown to reduce inflammation and oxidative stress, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
MDMAI is a relatively new compound and has not been extensively studied in laboratory experiments. However, its unique properties and potential therapeutic applications make it a promising candidate for further research. One advantage of MDMAI is its ability to act as a selective serotonin and dopamine releaser, which could reduce the risk of adverse effects compared to traditional antidepressant medications. However, its potential side effects and interactions with other medications are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on MDMAI. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antidepressant and anxiolytic effects could make it a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the mechanism of action and potential side effects of MDMAI, as well as its interactions with other medications.
Synthesemethoden
The synthesis of MDMAI involves the reaction between 2,6-dimethylaniline and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. The resulting product is then acylated with acryloyl chloride to yield MDMAI.
Wissenschaftliche Forschungsanwendungen
MDMAI has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDMAI has been shown to have antidepressant and anxiolytic effects, which could make it a promising alternative to traditional antidepressant medications.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(2)18(12)19-17(20)9-7-14-6-8-15-16(10-14)22-11-21-15/h3-10H,11H2,1-2H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZINRYUGXBIME-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.